4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperazine derivative featuring a tert-butyl carbamate group and a 2-methylsulfanyl-pyrimidin-4-yl substituent. The tert-butyl ester group enhances stability and modulates solubility, while the methylsulfanyl moiety on the pyrimidine ring contributes to electronic and steric properties. It serves as a key intermediate in medicinal chemistry, particularly for targeting enzymes or receptors where sulfur-containing heterocycles play a role . Its CAS registry number is 1038357-83-3 .
Properties
IUPAC Name |
tert-butyl 4-(2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-6-15-12(16-11)21-4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBKIZASFFGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core is usually synthesized through a condensation reaction between a suitable amine and a β-diketone.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Piperazine Attachment: The piperazine ring is attached to the pyrimidinyl core through a nucleophilic substitution reaction.
Esterification: The carboxylic acid group is then esterified using tert-butanol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl core or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an inert solvent, are typically employed.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Compounds lacking the methylsulfanyl group.
Substitution Products: Various substituted pyrimidinyl and piperazine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Antitumor Activity
Studies have indicated that derivatives of piperazine compounds can exhibit antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction. In vitro studies have shown promising results against various cancer cell lines.
Antimicrobial Properties
Research has demonstrated that 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes.
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. This includes interactions with serotonin and dopamine receptors, which may offer insights into treatments for neurological disorders.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Disrupts bacterial cell membranes | |
| Neuropharmacological | Modulates neurotransmitter systems |
Case Study 1: Antitumor Efficacy
A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell growth, with IC50 values indicating potent activity. The study highlighted the importance of further exploring this compound's structure-activity relationship to optimize its efficacy.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism by which 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Substituent Effects on Reactivity and Bioactivity
- Methylsulfanyl Group : Enhances lipophilicity and may act as a leaving group in nucleophilic aromatic substitution. This group is critical in compounds targeting sulfur-binding enzymes .
- Chloro Substituents : Increase electrophilicity, making analogs like CAS 1261232-31-8 suitable for further functionalization (e.g., Suzuki couplings) .
Physicochemical Properties
- NMR Profiles : The tert-butyl group appears as a singlet near δ 1.4 ppm. Methylsulfanyl protons resonate at δ ~2.5 ppm, while pyrimidine protons range from δ 7.0–8.5 ppm depending on substitution .
- Stability : Methylsulfanyl and tert-butyl groups improve stability under acidic conditions compared to esters with labile substituents (e.g., formylthiazole in ) .
Biological Activity
4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C14H22N4O2S
- Molecular Weight : 306.42 g/mol
- CAS Number : 1261234-13-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidinyl Core : This is achieved through a condensation reaction between a suitable amine and a β-diketone.
- Introduction of the Methylsulfanyl Group : The methylsulfanyl group is introduced via nucleophilic substitution reactions.
- Piperazine Attachment : The piperazine ring is then attached to the pyrimidinyl core through another nucleophilic substitution reaction.
- Esterification : Finally, the carboxylic acid group is esterified using tert-butanol under acidic conditions to yield the tert-butyl ester .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes that modulate various biological pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Pharmacological Studies
- Antidepressant Activity : Research indicates that compounds similar to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine derivatives have shown promise in treating depression by modulating serotonin and norepinephrine levels in animal models .
- Anti-inflammatory Effects : Preliminary studies have demonstrated that this compound exhibits significant anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways .
- Neuroprotective Properties : There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal apoptosis .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
